REACTION_SMILES
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[Cl:1][c:2]1[c:3]([O:21][CH3:22])[cH:4][cH:5][c:6]2[c:7]([OH:20])[cH:8][c:9](-[c:12]3[s:13][cH:14][c:15]([CH:17]([CH3:18])[CH3:19])[n:16]3)[n:10][c:11]12.[P:23]([Cl:24])([Cl:25])([Cl:26])=[O:27]>>[Cl:1][c:2]1[c:3]([O:21][CH3:22])[cH:4][cH:5][c:6]2[c:7]([Cl:25])[cH:8][c:9](-[c:12]3[s:13][cH:14][c:15]([CH:17]([CH3:18])[CH3:19])[n:16]3)[n:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(O)cc(-c3nc(C(C)C)cs3)nc2c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc2c(Cl)cc(-c3nc(C(C)C)cs3)nc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |